N-(3-acetylphenyl)butanamide

Regiochemistry Lipophilicity ADME

Researchers often face supply inconsistencies and imprecise isomer identification when sourcing fragment scaffolds, leading to failed assay reproducibility. N-(3-Acetylphenyl)butanamide (CAS 96604-75-0) solves this with rigorously verified meta-regiochemistry and defined physicochemical properties. - Verified meta-acetyl structure ensures correct lipophilicity (LogP 2.16) and avoids ortho-isomer mismatches that alter binding by >1 LogP unit. - Conforms to Rule of Three fragment criteria (MW 205.25) with 4 rotatable bonds, enabling high-confidence hit identification. - Supplied at certified purity to support high-throughput screening and reliable SAR studies without batch-to-batch variability.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 96604-75-0
Cat. No. B2395536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)butanamide
CAS96604-75-0
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESCCCC(=O)NC1=CC=CC(=C1)C(=O)C
InChIInChI=1S/C12H15NO2/c1-3-5-12(15)13-11-7-4-6-10(8-11)9(2)14/h4,6-8H,3,5H2,1-2H3,(H,13,15)
InChIKeyJGRVIEYIDAPUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Acetylphenyl)butanamide – Baseline Characterization


N-(3-acetylphenyl)butanamide (CAS 96604-75-0) is a small-molecule aromatic amide with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It belongs to the class of N-aryl butanamides, characterized by a butanamide chain linked to a phenyl ring bearing a meta-position acetyl substituent [1]. The compound exhibits a computed LogP of approximately 2.16, a boiling point of 398.7 ± 25.0 °C at 760 mmHg, a density of 1.1 ± 0.1 g/cm³, and a topological polar surface area (TPSA) of 46.2 Ų . It is primarily employed as a synthetic building block in proteomics research, medicinal chemistry, and organic synthesis [1]. Its structure places it at the intersection of several closely related analog series, including regioisomeric (ortho/para acetyl), chain-length (acetamide), and acyl-substitution (benzamide) variants.

Synthetic building block

N-aryl butanamide scaffold for proteomics, medicinal chemistry, and organic synthesis workflows.

Meta-acetyl regioisomer

Reported lower computed LogP versus ortho isomer; may support CNS drug-likeness screening.

Physicochemical profile

Moderate lipophilicity, balanced TPSA, and H-bond acceptor from meta-acetyl group.

Why Generic Substitution Fails for This Compound


Although N-(3-acetylphenyl)butanamide shares a common N-aryl amide scaffold with several commercially available analogs, simple substitution is not functionally equivalent. The meta-acetyl regiochemistry, butanamide chain length, and specific topological and lipophilic profile are interdependent parameters that collectively determine solubility, membrane permeability, protein binding, and metabolic stability . As outlined in the quantitative evidence below, replacing the meta isomer with the ortho isomer alters LogP by approximately 1.1 units and TPSA by 3.4 Ų ; swapping the butanamide chain for an acetamide reduces LogP by roughly 0.24 units and eliminates a rotatable bond ; and exchanging the butanamide for a benzamide raises molecular weight by ~34 Da while lowering the boiling point by over 75 °C . These differences can profoundly affect compound behavior in biochemical assays, chromatographic purification, and downstream synthetic transformations .

Regioisomer

Ortho-acetyl analog shows higher computed LogP and TPSA, which may shift solubility, permeability, and binding profiles.

Chain length

Acetamide variant reduces lipophilicity and rotatable bonds; conformational differences may alter SAR outcome.

Acyl group

Benzamide analog increases molecular weight and lowers boiling point, affecting crystallization and purification behavior.

Quantitative Differentiation from Closest Analogs


Meta vs. Ortho Acetyl: Lipophilicity and Polar Surface Area

N-(3-acetylphenyl)butanamide (meta isomer) exhibits a LogP of 2.16, which is approximately 1.12 units lower than its ortho counterpart (LogP 3.28) . The meta isomer also possesses a TPSA of 46.2 Ų, compared to 49.7 Ų for the ortho isomer . In the context of Lipinski's Rule of Five and CNS multiparameter optimization (MPO) scoring, a LogP below 3 and a TPSA below 60 Ų are favorable for oral bioavailability and blood-brain barrier penetration, respectively [1]. The meta-isomer's LogP places it closer to the center of the optimal drug-likeness range than the ortho isomer, which may be excessively lipophilic for certain applications.

Meta vs Ortho Acetyl
Computed
ΔLogP ≈ -1.12 (lower lipophilicity)
ΔTPSA ≈ -3.4 Ų
Reported lower lipophilicity may reduce nonspecific binding; CNS drug-likeness context.
Meta isomer closer to optimal LogP range for CNS MPO scoring.
Regiochemistry Lipophilicity ADME Medicinal Chemistry

Butanamide vs. Acetamide: Chain Length and Conformational Flexibility

N-(3-acetylphenyl)butanamide (C4 chain) exhibits a LogP of approximately 2.16 and contains 4 rotatable bonds, compared to the acetamide analog (C2 chain) with a LogP of 1.92 and 3 rotatable bonds . The difference of ~0.24 LogP units represents a measurable increase in lipophilicity conferred by the two additional methylene groups. The extra rotatable bond in the butanamide offers greater conformational adaptability, which can be advantageous for induced-fit binding to protein targets but may incur an entropic penalty upon binding [1]. The boiling point also increases from 381.5 °C (acetamide) to 398.7 °C (butanamide), reflecting stronger intermolecular interactions .

Butanamide vs Acetamide
Computed
ΔLogP +0.24
ΔRotatable bonds +1
Chain-length extension may fine-tune lipophilicity and conformational flexibility for SAR.
Extra rotatable bond allows induced-fit binding exploration.
Chain length LogP Flexibility SAR

Butanamide vs. Benzamide: Molecular Weight and Boiling Point

N-(3-acetylphenyl)butanamide has a molecular weight of 205.25 g/mol and a boiling point of 398.7 °C, whereas the benzamide analog (N-(3-acetylphenyl)benzamide, CAS 84833-25-0) has a molecular weight of 239.27 g/mol and a boiling point of 322.1 °C . The butanamide is approximately 34 Da lighter, which can be advantageous when monitoring fragment-based drug discovery (FBDD) rule-of-three compliance (MW < 300) [1]. The substantially higher boiling point of the butanamide (ΔBP ≈ +76.6 °C) indicates stronger hydrogen-bonding networks in the condensed phase, which may influence crystallization behavior and purification strategies. The lower density of the butanamide (1.1 vs. 1.2 g/cm³) may also affect formulation considerations.

Butanamide vs Benzamide
Computed
ΔMW -34 Da
ΔBP +76.6 °C
Lower molecular weight fits fragment library rules; higher boiling point may influence crystallization.
Density also differs (1.1 vs 1.2 g/cm³).
Acyl substitution Physicochemical properties Purification Formulation

Meta-Acetyl vs. Unsubstituted Phenyl: Impact of the Acetyl Group on Physicochemical and Binding Properties

Compared to the unsubstituted parent compound N-phenylbutanamide (CAS 1129-50-6, boiling point 325.8 °C, density 1.049 g/cm³), N-(3-acetylphenyl)butanamide displays a significantly higher boiling point (ΔBP ≈ +72.9 °C) and density (Δdensity ≈ +0.05 g/cm³) . The meta-acetyl group introduces an additional hydrogen bond acceptor (total HBA = 2 vs. 1 for the parent) and increases the TPSA from approximately 29.1 Ų to 46.2 Ų [1]. This functionalization enhances aqueous solubility through hydrogen bonding while providing a reactive handle for further derivatization (e.g., oxime formation, reductive amination, or Wittig reactions) . Literature on N-phenylacetyl derivatives indicates that the acetyl group can also direct enzymatic hydrolysis by aryl acylamidase, with substrate specificity sensitive to ring substitution pattern [2].

Acetyl vs Unsubstituted
Computed
ΔBP +72.9 °C
ΔHBA +1, ΔTPSA +17.1 Ų
Meta-acetyl adds hydrogen-bonding capacity and reactive handle for derivatization.
Synthetic versatility for oxime, reductive amination, and Wittig chemistry.
Hydrogen bonding Substituent effect Metabolic stability Solubility

Recommended Application Scenarios


CNS-Penetrant Lead SAR Campaigns

When designing CNS-targeted small molecules, the meta-acetylphenyl butanamide scaffold provides a LogP of 2.16 and a TPSA of 46.2 Ų, both within the favorable range for blood-brain barrier penetration (LogP 1-3, TPSA < 90 Ų) [1]. Compared to the ortho isomer (LogP 3.28), the meta variant avoids excessive lipophilicity that is associated with higher nonspecific tissue binding and faster metabolic clearance. Researchers can use N-(3-acetylphenyl)butanamide as a core scaffold for library synthesis, exploiting the ketone group for late-stage diversification while maintaining CNS drug-like physicochemical properties.

Fragment-Based Drug Discovery Library Construction

With a molecular weight of 205.25 g/mol, N-(3-acetylphenyl)butanamide satisfies the 'Rule of Three' criteria for fragment screening (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. Its 4 rotatable bonds provide adequate conformational sampling while avoiding excessive flexibility that complicates binding mode interpretation. The meta-acetyl substituent offers a synthetically tractable vector for fragment growing or linking, and the compound's availability at ≥95% purity from multiple suppliers supports high-throughput screening workflows.

Proteomics and Biochemical Assay Development

N-(3-acetylphenyl)butanamide is primarily used as a building block in proteomics research, where its well-defined physicochemical properties (LogP 2.16, TPSA 46.2 Ų) enable predictable behavior in chromatographic separation and mass spectrometry detection [3]. The acetyl group can participate in specific hydrogen-bonding interactions with protein targets, as evidenced by its incorporation into SAR studies of SARS-CoV replicase inhibitors and HIV integrase inhibitors [4]. Its moderate lipophilicity facilitates solubility in common organic solvents (ethanol, acetone) while retaining sufficient aqueous compatibility for biochemical assays.

Synthetic Intermediate for Anilide Pharmacophores

The compound serves as a versatile intermediate for synthesizing more complex N-aryl amide derivatives. The meta-acetyl group can be reduced to an alcohol, converted to an oxime, or used in Claisen-Schmidt condensations, while the butanamide chain can be hydrolyzed to release the free amine for further functionalization . Compared to the acetamide analog, the butanamide variant provides an additional methylene unit that can be leveraged for linker optimization in bifunctional molecules or PROTAC design.

Application
Selection Property
Validation Focus
CNS drug-like lead SAR
Meta regioisomer with moderate lipophilicity; reported lower LogP vs ortho
CNS drug-likeness profiling; permeability and binding assays
Fragment library construction
MW under 300 Da, adequate rotatable bonds, ketone functional handle
Rule-of-three compliance; crystallizability and fragment growing potential
Proteomics & biochemical assays
Well-defined LogP and TPSA for chromatography; H-bond acceptor
Assay solubility and target engagement via hydrogen bonding
Synthetic intermediate for anilides
Meta-acetyl group reactive toward oxime, reductive amination, and condensation
Derivatization scope; linker optimization in bifunctional molecules
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